(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Boronophenyl)acrylic acid is a versatile compound with the molecular formula C₉H₉BO₄ and a molecular weight of 191.98 g/mol. This compound has gained significant attention in recent years due to its promising applications in various scientific fields, including organic chemistry, biomedicine, and materials science. Its unique structure, featuring a boronic acid group attached to an acrylic acid moiety, makes it a valuable reagent in numerous chemical reactions and research applications.
Preparation Methods
The synthesis of 3-(3-boronophenyl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at temperatures ranging from room temperature to 100°C .
Industrial production methods for 3-(3-boronophenyl)acrylic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
3-(3-Boronophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions include boronic esters, alcohols, and substituted aromatic compounds .
Scientific Research Applications
3-(3-Boronophenyl)acrylic acid has a wide range of scientific research applications:
Organic Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Biomedicine: The compound is explored for its potential in drug development and gene delivery systems.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of 3-(3-boronophenyl)acrylic acid primarily involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . This property is exploited in various applications, such as targeted drug delivery and molecular recognition. The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups, facilitating selective binding and activity .
Comparison with Similar Compounds
3-(3-Boronophenyl)acrylic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-boronobenzoic acid . While these compounds share the boronic acid functional group, 3-(3-boronophenyl)acrylic acid is unique due to its acrylic acid moiety, which imparts additional reactivity and versatility in chemical reactions . This makes it particularly valuable in applications requiring both boronic acid and acrylic acid functionalities.
Similar compounds include:
Properties
IUPAC Name |
3-(3-boronophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIEOGZUMAQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.